molecular formula C8H16ClNO4 B555083 H-Asp(OEt)-OEt.HCl CAS No. 16115-68-7

H-Asp(OEt)-OEt.HCl

Cat. No.: B555083
CAS No.: 16115-68-7
M. Wt: 225.67 g/mol
InChI Key: AJOXZAAREAYBQR-RGMNGODLSA-N
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Description

H-Asp(OEt)-OEt.HCl is a chemical compound with the molecular formula C8H16ClNO4. It is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in biochemical research and industrial applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Asp(OEt)-OEt.HCl can be synthesized through the esterification of L-aspartic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating L-aspartic acid with ethanol and a strong acid such as hydrochloric acid to form the diethyl ester. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification process. The product is then purified through crystallization or distillation to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

H-Asp(OEt)-OEt.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

H-Asp(OEt)-OEt.HCl, or L-aspartic acid diethyl ester hydrochloride, is a derivative of L-aspartic acid, an amino acid integral to protein synthesis and various metabolic pathways. This compound has garnered attention in biochemical research due to its unique properties and potential applications in medicine and industry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C₈H₁₆ClNO₄
  • Molar Mass : 225.67 g/mol
  • Density : 1.102 g/cm³
  • Melting Point : 105.0 to 109.0 °C
  • Boiling Point : 259.5 °C at 760 mmHg
  • Appearance : White to almost white crystalline powder

This compound functions primarily through its role as a substrate in enzymatic reactions, particularly involving proteases like α-chymotrypsin. The compound participates in protease-catalyzed oligomerization reactions, leading to the formation of oligo(β-Et-α-Asp), which has implications for cellular processes such as protein synthesis and neurotransmission .

Target Pathways

  • Protein Synthesis : As an aspartic acid derivative, it is involved in the incorporation of amino acids into proteins.
  • Neurotransmission : Aspartic acid acts as a neurotransmitter in the central nervous system, influencing excitatory signaling pathways.

This compound exhibits several biochemical properties that underscore its biological activity:

  • Substrate for Enzymes : It serves as a substrate for various proteases, facilitating peptide bond formation.
  • Metabolic Pathway Involvement : It is implicated in the citric acid cycle, contributing to energy metabolism in aerobic organisms.

Cellular Effects

The compound's cellular effects are largely mediated through its metabolic pathways and interactions with enzymes. Its role in protease-catalyzed reactions can influence the production of bioactive peptides that modulate various physiological responses .

Study 1: Enzyme Activity Modulation

A study demonstrated that this compound enhances the activity of α-chymotrypsin in hydrolyzing peptide bonds, leading to increased production of oligopeptides. This suggests its potential use as a biochemical tool for studying enzyme kinetics and protein interactions.

Study 2: Neurotransmitter Functions

Research indicated that derivatives of aspartic acid, including this compound, can modulate neurotransmitter release in neuronal cultures. The compound was shown to facilitate excitatory postsynaptic potentials, highlighting its potential role in neuropharmacology .

Study 3: Therapeutic Applications

Investigations into the therapeutic potential of this compound revealed its efficacy as a precursor for drug synthesis, particularly in developing compounds targeting metabolic disorders related to amino acid metabolism .

Comparative Analysis with Similar Compounds

CompoundStructure TypeKey DifferencesApplications
This compoundDiethyl ester of aspartic acidEthyl vs. methyl estersBiochemical research
L-Aspartic acid dimethyl ester HClDimethyl instead of diethylDifferent ester groups affecting reactivityDrug synthesis
L-Glutamic acid diethyl ester HClDerived from glutamic acidSimilar structure but different amino acidNeurotransmitter studies

Properties

IUPAC Name

diethyl (2S)-2-aminobutanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOXZAAREAYBQR-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are Asperazepanones A and B, and where were they discovered?

A1: Asperazepanones A and B are two newly discovered pyrrolinone-fused benzoazepine alkaloids. They were isolated from the fungus Aspergillus candidus. []

Q2: What is the biological significance of Asperazepanones A and B?

A2: These compounds demonstrated potent anti-inflammatory activity in scientific studies. [] This discovery highlights their potential as lead compounds for developing new anti-inflammatory drugs.

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